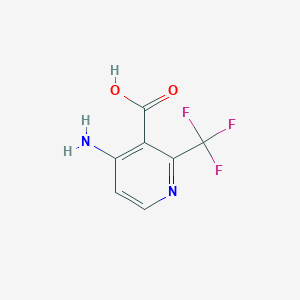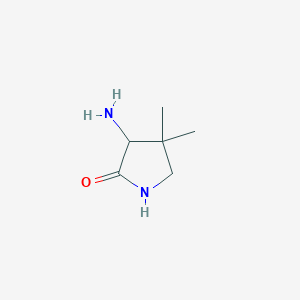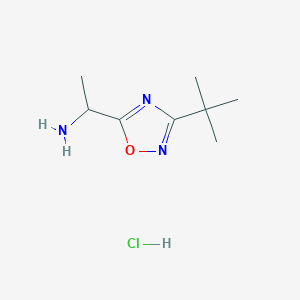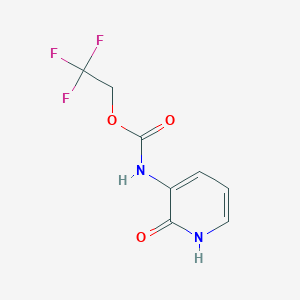
4-Amino-2-(trifluoromethyl)nicotinic acid
Descripción general
Descripción
4-Amino-2-(trifluoromethyl)nicotinic acid is a novel chemical compound that has recently gained attention in scientific research. It is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been described . The process involves lithiating 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product . Subsequent directed C-4 lithiation of the carboxylation product afforded 4-iodo-2-(trifluoromethyl)nicotinic acid, which was coupled with tert-butyl carbamate under Pd-catalyzed conditions and followed by Boc deprotection to yield the title product in four steps and 50% overall yield .Molecular Structure Analysis
The molecular formula of 4-Amino-2-(trifluoromethyl)nicotinic acid is C7H5F3N2O2 . Its molecular weight is 206.12 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid include lithiation, carboxylation, iodination, palladium-catalyzed coupling, and Boc deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-(trifluoromethyl)nicotinic acid include a molecular weight of 206.12 , and it is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
4-Amino-2-(trifluoromethyl)nicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a trifluoromethyl group, contributes to the biological activity of the resulting drugs .
Agrochemical Development
This compound is utilized in the development of agrochemicals, particularly as a structural motif in active ingredients. The trifluoromethyl group enhances the properties of these agrochemicals, aiding in the protection of crops from pests .
Veterinary Medicine
In veterinary medicine, derivatives of 4-Amino-2-(trifluoromethyl)nicotinic acid are used to create medications that benefit animal health, showcasing the compound’s versatility across different branches of biological sciences .
Chemical Synthesis Research
Researchers employ 4-Amino-2-(trifluoromethyl)nicotinic acid in chemical synthesis to explore new reactions and pathways. Its reactivity is a subject of study, potentially leading to novel synthetic methods .
Structural Analysis in Crystallography
The crystal structure of 4-Amino-2-(trifluoromethyl)nicotinic acid has been determined, providing insights into its molecular geometry and interactions. This information is crucial for designing compounds with desired physical and chemical properties .
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOKFFSCVITQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677384 | |
| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
1018678-42-6 | |
| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper outlines a practical and efficient method for synthesizing 4-Amino-2-(trifluoromethyl)nicotinic acid []. This four-step process boasts a 50% overall yield, making it a potentially valuable approach for obtaining this compound. The use of readily available starting materials like 2-(trifluoromethyl)pyridine and well-established chemical transformations further enhances the practicality of this synthetic route.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)


![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)